2-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide
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Overview
Description
2-Methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide is a complex organic compound that features an indole core, a methoxy group, and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide typically involves multiple steps, starting with the formation of the indole core. One common approach is to start with an indole derivative and introduce the tetrahydrofuran moiety through a series of reactions including acylation and methoxylation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The indole core can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can be used to modify the functional groups.
Substitution: : Substitution reactions can introduce different substituents at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can include oxidized indole derivatives, reduced forms of the compound, and various substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study its interactions with biological molecules and pathways. It could serve as a tool to understand cellular processes and develop new therapeutic agents.
Medicine
The compound has potential medicinal applications, particularly in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 2-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, influencing biological pathways. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxamide: : Similar in structure but lacks the methoxy and tetrahydrofuran groups.
2-Methoxy-N-(indolin-6-yl)acetamide: : Similar but without the tetrahydrofuran moiety.
N-(1-(Tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide: : Similar but without the methoxy group.
Uniqueness
The uniqueness of 2-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)acetamide lies in its combination of the indole core, methoxy group, and tetrahydrofuran moiety
Properties
IUPAC Name |
2-methoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-21-10-15(19)17-12-5-4-11-6-7-18(13(11)9-12)16(20)14-3-2-8-22-14/h4-5,9,14H,2-3,6-8,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSLTWXCNHYUHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC2=C(CCN2C(=O)C3CCCO3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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